AC-7954

Beschreibung

Eigenschaften

Molekularformel |

C19H20ClNO2 |

|---|---|

Molekulargewicht |

329.8 g/mol |

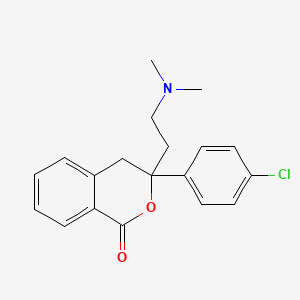

IUPAC-Name |

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |

InChI |

InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |

InChI-Schlüssel |

HIVBATDUVFEJFZ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AC-7954

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-7954 is a selective, non-peptidic agonist of the G protein-coupled receptor GPR14, also known as the urotensin-II receptor (UTR).[1][2] Its discovery as the first small molecule agonist for this receptor has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system.[2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling pathways, and comparative pharmacology with the endogenous ligand, urotensin-II (U-II). Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.

Molecular Target: The Urotensin-II Receptor (GPR14)

The primary molecular target of this compound is the urotensin-II receptor (UTR), a class A G protein-coupled receptor.[2] The endogenous ligand for this receptor, urotensin-II, is recognized as the most potent vasoconstrictor identified to date.[3][4] The UTR is expressed in a variety of tissues, with predominant localization in cardiovascular tissues, including the heart and vascular smooth muscle, as well as in the central nervous system and endocrine tissues. This widespread distribution suggests a significant role for the urotensinergic system in regulating cardiovascular homeostasis and other physiological processes.

Mechanism of Action: Gq/11-Mediated Signaling Cascade

This compound functions as an agonist at the urotensin-II receptor, mimicking the action of the endogenous ligand U-II. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.[3] This initiates a well-defined downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This rapid increase in intracellular calcium is a hallmark of urotensin-II receptor activation.

-

Activation of Protein Kinase C (PKC): Diacylglycerol, along with the elevated intracellular calcium, activates protein kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

Beyond the primary Gq/11 pathway, activation of the urotensin-II receptor has also been linked to other signaling pathways, including the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cellular processes such as proliferation and hypertrophy.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound in comparison to the endogenous ligand, human urotensin-II (hU-II).

| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |

| This compound | Functional (R-SAT) | Human | EC50 | 300 nM | [1][2] |

| This compound | Functional | Human | pEC50 | 6.5 | |

| This compound | Functional | Rat | pEC50 | 6.7 | |

| hU-II | Vasoconstriction | Human | pD2 | 9.3 - 10.1 | [5] |

| hU-II | Vasodilation | Human | pIC50 | 10.3 - 10.4 | [5] |

EC50: Half maximal effective concentration. pEC50: -log(EC50). pD2: -log of the agonist concentration that produces 50% of the maximal response. pIC50: -log of the concentration of an inhibitor that produces 50% inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Caption: Signaling pathway of this compound upon binding to the urotensin-II receptor.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a typical in vitro calcium mobilization assay.

Detailed Experimental Protocols

Receptor-Selection and Amplification Technology (R-SAT) Assay

This functional, cell-based assay was utilized in the initial discovery of this compound.

-

Cell Line: NIH-3T3 cells.

-

Transfection: Cells are co-transfected with a plasmid encoding the human urotensin-II receptor and a reporter gene construct, typically β-galactosidase, under the control of a serum response element.

-

Assay Principle: Agonist activation of the Gq/11-coupled urotensin-II receptor leads to the activation of the serum response element and subsequent expression of the β-galactosidase reporter gene.

-

Procedure:

-

Transfected cells are plated in 96-well plates.

-

Cells are treated with varying concentrations of this compound or control compounds.

-

Following an incubation period, cells are lysed.

-

The activity of β-galactosidase is quantified using a colorimetric or chemiluminescent substrate.

-

The concentration-response curve is plotted to determine the EC50 value.

-

Intracellular Calcium Mobilization Assay

This is a standard functional assay to measure the direct consequence of Gq/11 activation.

-

Cell Line: A cell line recombinantly expressing the human urotensin-II receptor (e.g., HEK293 or CHO cells).

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Procedure:

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

The culture medium is removed, and cells are incubated with the fluorescent calcium dye loading solution containing probenecid for approximately 1 hour at 37°C.

-

The plate is then transferred to the fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

This compound or urotensin-II at various concentrations is added to the wells.

-

Fluorescence intensity is measured kinetically to detect the transient increase in intracellular calcium.

-

The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.

-

Ex Vivo Vasoconstriction Assay

This assay assesses the physiological effect of this compound on vascular tissue.

-

Tissue Preparation:

-

A segment of a rat thoracic aorta or other suitable artery is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.

-

The artery is cut into rings approximately 2-3 mm in length.

-

The endothelial layer may be removed by gentle rubbing of the intimal surface if endothelium-independent effects are to be studied.

-

-

Apparatus: An isolated organ bath system equipped with isometric force transducers.

-

Procedure:

-

The arterial rings are mounted in the organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.

-

The rings are allowed to equilibrate under a resting tension (e.g., 1-2 grams).

-

The viability of the rings is tested with a depolarizing agent such as potassium chloride (KCl).

-

After a washout period, cumulative concentration-response curves are generated by the stepwise addition of this compound or urotensin-II.

-

The contractile force is recorded, and the data are normalized to the maximum contraction induced by KCl.

-

Concentration-response curves are plotted to determine the EC50 and Emax (maximum effect) values.

-

Conclusion

This compound is a pivotal tool compound that acts as a selective agonist for the urotensin-II receptor. Its mechanism of action is centered on the activation of the Gq/11 signaling pathway, leading to a robust increase in intracellular calcium. This activity translates to physiological responses such as vasoconstriction. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the urotensinergic system. The availability of a small molecule agonist like this compound facilitates the investigation of the urotensin-II receptor's role in health and disease, paving the way for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urotensin-II - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AC-7954: A Nonpeptide Urotensin-II Receptor Agonist

A Technical Whitepaper for Drug Development Professionals

Abstract

AC-7954, chemically identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, emerged from a high-throughput screening campaign as the first-in-class nonpeptide agonist for the urotensin-II (UT) receptor.[1][2] This discovery has paved the way for the exploration of small-molecule therapeutics targeting the urotensinergic system, which is implicated in a variety of physiological processes, particularly in the cardiovascular system. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

This compound was identified through a functional, cell-based high-throughput screen utilizing Receptor Selection and Amplification Technology (R-SAT).[1][3] A library of 180,000 diverse small organic molecules was screened for agonistic activity at the human urotensin-II receptor.[1] The R-SAT assay is a powerful tool for identifying receptor agonists by linking receptor activation to a readily measurable cell proliferation signal.

The screening identified six initial hits as UT receptor agonists, with this compound being the most promising lead compound.[2] It exhibited potent and selective agonism for the UT receptor and possessed favorable drug-like properties, including a low molecular weight, appropriate lipophilicity, and a basic amino function.[2]

Receptor Selection and Amplification Technology (R-SAT)

The R-SAT assay is a functional cell-based assay that identifies ligands by linking receptor activation to cell proliferation. In the screen that identified this compound, NIH-3T3 cells were transiently transfected with an expression vector for the human urotensin-II receptor and a reporter plasmid.[3] Agonist binding to the receptor initiates a signaling cascade that ultimately leads to cell division and proliferation. This growth can be quantified, providing a measure of the agonist's efficacy and potency. To enhance throughput, the screen for the UT receptor was multiplexed with six other G-protein coupled receptors (GPCRs).[1][3]

Synthesis of this compound

The chemical structure of this compound is 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one.[1][2] While the original discovery paper by Croston et al. does not provide a detailed synthesis protocol, subsequent publications on the synthesis of this compound analogues offer a likely pathway for its synthesis. The following represents a plausible synthetic route based on the synthesis of structurally related isochromanone-based UT receptor agonists.

The synthesis likely proceeds through a multi-step process, beginning with the appropriate starting materials to construct the isochromanone core, followed by the introduction of the chlorophenyl and dimethylaminoethyl side chains.

An asymmetric synthesis of this compound has also been reported, employing a Rh/4a-catalyzed asymmetric cascade arylation/cyclization, highlighting a method to obtain the more potent (+)-enantiomer.

Mechanism of Action and Pharmacological Properties

This compound is a selective agonist of the urotensin-II receptor, a G-protein coupled receptor.[1][4][5] Docking studies have elucidated the probable binding mode of this compound within the UT receptor. The key interactions include:

-

The basic amino group of the dimethylaminoethyl side chain forms an ionic bond with Asp130 of the receptor.

-

The p-chlorophenyl ring occupies a hydrophobic pocket.

-

The benzo ring of the isochromanone core engages in an aromatic stacking interaction with Phe118.[1]

The (+)-enantiomer of this compound was found to be more potent than the racemic mixture, indicating a stereoselective interaction with the receptor.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and its more potent analogue, FL-68.

| Compound | Receptor | Assay | Parameter | Value | Reference |

| Racemic this compound | Human Urotensin-II | R-SAT | EC50 | 300 nM | [2][3][4] |

| Racemic this compound | Human Urotensin-II | R-SAT | pEC50 | 6.5 | [1] |

| (+)-AC-7954 | Human Urotensin-II | R-SAT | pEC50 | 6.6 | [1] |

| Racemic this compound | Rat Urotensin-II | Bioassay | pEC50 | 6.7 | [5] |

| 6,7-dimethyl derivative (racemic) | Human Urotensin-II | R-SAT | pEC50 | 6.87 | [1] |

| (+)-6,7-dimethyl derivative (FL-68) | Human Urotensin-II | R-SAT | pEC50 | 7.30 | [1] |

Experimental Protocols

General Synthesis of Isochromanone Analogues

Based on the synthesis of this compound analogues, a general protocol would involve the reaction of a suitably substituted 2-bromobenzoyl chloride with a protected 3-(dimethylamino)-1-(4-chlorophenyl)propan-1-ol. This would be followed by an intramolecular cyclization to form the isochromanone ring and subsequent deprotection. The specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound itself.

Receptor Selection and Amplification Technology (R-SAT) Assay

-

Cell Culture and Transfection: NIH-3T3 cells are cultured under standard conditions. For the assay, cells are transiently transfected with a mammalian expression vector encoding the human urotensin-II receptor and a reporter plasmid that links receptor activation to a selectable marker or a quantifiable signal.

-

Compound Screening: The transfected cells are plated in multi-well plates. The small molecule library compounds, including this compound, are added to the wells at various concentrations.

-

Incubation: The plates are incubated for a period sufficient to allow for receptor activation, downstream signaling, and subsequent cell proliferation.

-

Signal Detection: Cell proliferation is quantified using a suitable method, such as measuring ATP content (as an indicator of cell viability and number) or through a colorimetric assay.

-

Data Analysis: The data is analyzed to determine the potency (EC50 or pEC50) and efficacy of the test compounds.

Conclusion

This compound represents a significant milestone in the field of urotensin-II receptor modulation. Its discovery through a sophisticated high-throughput screening method has provided a valuable chemical tool for studying the physiology of the urotensinergic system and a promising scaffold for the development of novel therapeutics. The stereoselective activity of its enantiomers and the amenability of its structure to chemical modification have been demonstrated through the synthesis and evaluation of more potent analogues. Further preclinical and clinical investigations will be necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Isochromanone-based urotensin-II receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urotensin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Rh(III)-Catalyzed Dual CâH Functionalization/Cyclization Cascade by a Removable Directing Group: A Method for Synthesis of Polycyclic Fused Pyrano[de]Isochromenes - American Chemical Society - Figshare [acs.figshare.com]

Structure-activity relationship of AC-7954

An In-depth Technical Guide on the Structure-Activity Relationship of P2X7 Receptor Antagonists, Featuring JNJ-47965567

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of P2X7 receptor antagonists, with a particular focus on the potent and centrally permeable antagonist, JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and pain pathways, making it an attractive therapeutic target for a range of clinical indications.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for JNJ-47965567 and other notable P2X7 receptor antagonists, as well as a representative structure-activity relationship for a series of 1,2,3-triazolopiperidine-based antagonists.

Table 1: In Vitro Potency and Affinity of JNJ-47965567 and Comparator P2X7 Antagonists [1][2]

| Compound | Species | Calcium Flux (pIC₅₀ ± SEM) | Radioligand Binding (pKᵢ ± SEM) |

| JNJ-47965567 | Human | 8.3 ± 0.08 | 7.9 ± 0.07 |

| Macaque | 8.6 ± 0.1 | - | |

| Dog | 8.5 ± 0.2 | - | |

| Rat | 7.2 ± 0.08 | 8.7 ± 0.07 | |

| Mouse | 7.5 ± 0.1 | - | |

| A-438079 | Human | 6.9 ± 0.03 | 7.1 ± 0.08 |

| Rat | 6.8 ± 0.04 | 6.7 ± 0.1 | |

| AZ-10606120 | Human | 8.1 ± 0.05 | 8.5 ± 0.08 |

| Rat | 7.9 ± 0.04 | 8.0 ± 0.08 | |

| A-804598 | Human | 8.0 ± 0.06 | 8.0 ± 0.04 |

| Rat | 8.0 ± 0.05 | 8.8 ± 0.06 |

Table 2: Structure-Activity Relationship of N-1-Aryl 1,2,3-Triazolopiperidine P2X7 Antagonists [3]

| Compound | R | Human P2X7 (pIC₅₀) | Rat P2X7 (pIC₅₀) |

| 12a | Phenyl | 8.6 | 6.7 |

| 12b | 4-Fluorophenyl | 8.7 | 6.7 |

| 12c | 2-Pyrazinyl | 8.8 | 7.8 |

| 12d | 2-Pyrimidinyl | 9.1 | 8.4 |

| 12e | 2-Pyridinyl | 8.7 | 7.4 |

| 12f | 5-Pyrimidinyl | 9.0 | 8.0 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.[4][5][6]

Materials:

-

HEK293 cells stably expressing the human or rat P2X7 receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺).

-

Fluorescent calcium indicator (e.g., Fluo-4 AM).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Test compounds (e.g., JNJ-47965567).

-

96-well black, clear-bottom microplates.

Procedure:

-

Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Add a P2X7 receptor agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) to each well.

-

Data Acquisition: Continuously record the fluorescence signal for a set period to measure the change in intracellular calcium concentration.

-

Data Analysis: Calculate the inhibition of the calcium response for each concentration of the test compound and determine the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the P2X7 receptor.[7][8][9]

Materials:

-

Cell membranes prepared from cells expressing the P2X7 receptor.

-

Radioligand (e.g., [³H]-A-804598).

-

Binding buffer.

-

Test compounds.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Interleukin-1β (IL-1β) Release Assay

This functional assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.[10][11][12]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

-

Lipopolysaccharide (LPS).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Test compounds.

-

ELISA kit for human IL-1β.

Procedure:

-

Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

-

Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound.

-

P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

-

ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value for the test compound by plotting the inhibition of IL-1β release against the inhibitor concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: P2X7 Receptor Signaling Pathway.

Caption: Experimental Workflow for Calcium Flux Assay.

Caption: Logical Relationship in P2X7 Antagonist Development.

References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. Whole-cell radioligand saturation binding [protocols.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]

- 12. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]

AC-7954: A Non-Peptidic Agonist of the Urotensin-II Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AC-7954 is a pioneering synthetic, non-peptidic small molecule that acts as a selective agonist for the urotensin-II (UT) receptor, also known as GPR14.[1] The discovery of this compound marked a significant step in the exploration of the urotensinergic system, providing a valuable pharmacological tool to investigate the physiological and pathological roles of UT receptor activation. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its G protein-coupled receptor (GPCR), is a key regulator of cardiovascular homeostasis. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[2][3] The system's involvement in various cardiovascular pathologies has made the UT receptor a compelling target for therapeutic intervention.

Core Properties of this compound

This compound, chemically identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was the first non-peptide agonist discovered for the UT receptor. As a small molecule, it offers advantages over peptidic ligands, such as improved pharmacokinetic properties and the potential for oral bioavailability, making it a valuable lead compound in drug discovery programs.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized in various in vitro assays. The racemic mixture of this compound demonstrates potent agonism at both human and rat UT receptors. A summary of the key quantitative data is presented in the table below.

| Parameter | Species/Receptor | Value | Assay Type | Reference |

| EC50 | Human Urotensin-II Receptor | 300 nM | R-SAT | [1] |

| pEC50 | Human Urotensin-II Receptor | 6.5 | Functional Assay | [1] |

| pEC50 | Rat Urotensin-II Receptor | 6.7 | Functional Assay | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.

Urotensin-II Receptor Signaling Pathways

Activation of the urotensin-II receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The UT receptor primarily couples to the Gq/11 subfamily of G proteins.[3][4] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This increase in intracellular calcium is a key event in mediating the physiological effects of UT receptor activation, such as vasoconstriction.[3]

Further downstream, the signaling cascade can involve the activation of protein kinase C (PKC) by DAG, and potentially other pathways such as the phosphoinositide 3-kinase (PI3K) pathway.

Experimental Protocols

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional, cell-based high-throughput screening method used for the discovery of receptor agonists.[5] This assay leverages the signaling of a target receptor to drive cellular proliferation, providing a measurable output for agonist activity.

Principle: The assay utilizes engineered cells where the activation of the transfected urotensin-II receptor is linked to oncogenic cell growth pathways.[5] In the presence of an agonist like this compound, the cells are released from contact inhibition and proliferate, forming foci that can be quantified.[5] The degree of cell proliferation is proportional to the agonist activity of the compound.

General Protocol:

-

Cell Preparation: A suitable cell line is transiently transfected with a plasmid encoding the human urotensin-II receptor.

-

Compound Addition: The transfected cells are plated and exposed to various concentrations of the test compound (e.g., this compound).

-

Incubation: The cells are incubated for a period of several days to allow for agonist-induced cell growth.

-

Quantification: The cellular proliferation is quantified. In some variations of the assay, a reporter gene, such as β-galactosidase, is co-transfected, and its expression, which is linked to cell growth, is measured.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 value of the agonist.

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of UT receptor activation by monitoring the increase in intracellular calcium concentration.

Principle: Cells expressing the urotensin-II receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent Gq/11 pathway activation, the release of intracellular calcium causes an increase in fluorescence, which can be measured in real-time.

General Protocol:

-

Cell Culture: HEK293 or CHO cells stably expressing the human or rat urotensin-II receptor are cultured in 96-well plates.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

-

Compound Addition: A baseline fluorescence is recorded before the addition of this compound at various concentrations using a fluorescence plate reader (e.g., a FLIPR instrument).

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time to capture the transient calcium flux.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a concentration-response curve and calculate the EC50.

In Vivo Studies

While in vitro data for this compound is available, there is a notable lack of published in vivo studies investigating its cardiovascular effects. One study in a mouse model of paracetamol-induced hepatotoxicity utilized this compound as a UT receptor agonist.[6] In this context, the administration of this compound did not show a protective effect against liver damage, in contrast to a UT receptor antagonist.[6] Further in vivo research is required to fully elucidate the physiological and potential therapeutic effects of this compound, particularly in the context of cardiovascular function.

Conclusion

This compound remains a cornerstone molecule in the study of the urotensinergic system. As the first non-peptidic agonist for the urotensin-II receptor, it has paved the way for the development of more potent and selective modulators of this important therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further unravel the complexities of urotensin-II signaling and its implications in health and disease. Future research should focus on a more detailed characterization of the individual enantiomers of this compound, a deeper investigation into its downstream signaling effects, and comprehensive in vivo studies to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urotensin-II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Urotensin Receptors in the Paracetamol-Induced Hepatotoxicity Model in Mice: Ameliorative Potential of Urotensin II Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of AC-7954: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-7954 is a potent and selective non-peptidic agonist for the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14. As the first non-peptide agonist discovered for this receptor, this compound has been a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the urotensinergic system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Introduction

Urotensin-II (U-II) is a cyclic peptide recognized as one of the most potent vasoconstrictors identified to date. It exerts its effects through the urotensin-II receptor (UTR), a Gq protein-coupled receptor. The U-II/UTR system is implicated in a variety of physiological processes, including cardiovascular regulation, and its dysregulation has been associated with several pathological conditions. The development of non-peptidic ligands for the UTR, such as this compound, has been instrumental in advancing the understanding of this system and exploring its therapeutic potential. This compound, with its selective agonist activity, serves as a critical tool for researchers in the field.

Mechanism of Action

This compound functions as a selective agonist at the urotensin-II receptor. Upon binding, it activates the receptor, initiating a downstream signaling cascade mediated by the Gαq subunit of the G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. The elevation in intracellular calcium, along with the activation of DAG-dependent protein kinase C (PKC), subsequently activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2 and p38.

Signaling Pathway Diagram

Caption: this compound mediated UTR signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and efficacy parameters of this compound.

| Parameter | Species | Value | Reference |

| EC₅₀ | Human | 300 nM | |

| pEC₅₀ | Human | 6.5 | [1] |

| pEC₅₀ | Rat | 6.7 | [1] |

| Table 1: In Vitro Potency of this compound |

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to determine the agonist activity of this compound by measuring intracellular calcium mobilization in cells expressing the urotensin-II receptor.

Objective: To determine the EC₅₀ of this compound at the human and rat urotensin-II receptors.

Materials:

-

HEK293 cells stably expressing the human or rat urotensin-II receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the target receptor into 96-well plates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS.

-

Measurement: Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay by adding the this compound solutions to the cell plate.

-

Monitor the fluorescence intensity before and after the addition of the compound.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow Diagram

References

AC-7954: A Technical Guide to its GPR14 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of AC-7954 for the G-protein coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UT receptor). This compound is a notable nonpeptidic agonist of this receptor, offering a valuable tool for research into the physiological and pathological roles of the urotensinergic system. This document details quantitative binding data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding and Functional Potency of this compound

This compound has been characterized as a selective agonist for the GPR14 receptor. The following table summarizes its binding affinity and functional potency at both human and rat orthologs of the receptor. It is important to note that binding affinity (Ki) is a measure of the direct interaction between the compound and the receptor, while functional potency (EC50) reflects the concentration required to elicit a half-maximal biological response.

| Parameter | Species | Value | Reference |

| pKi | Human | 6.6 | [1] |

| Ki | Human | ~251 nM | Calculated from pKi |

| pEC50 | Human | 6.5 | |

| EC50 | Human | 300 nM | [2] |

| pEC50 | Rat | 6.7 |

Experimental Protocols

The determination of the binding affinity and functional potency of compounds like this compound for the GPR14 receptor typically involves radioligand binding assays and functional cell-based assays. Below are detailed methodologies representative of those used in the field.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

HEK293 cells stably expressing the human or rat GPR14 receptor are cultured to approximately 80% confluency.

-

Cells are washed with ice-cold PBS and then with PBS containing a protease inhibitor cocktail.

-

Cells are harvested by scraping and centrifuged at a low speed.

-

The cell pellet is resuspended in a hypotonic buffer and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in an appropriate assay buffer, aliquoted, and stored at -80°C until use.[3]

2. Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).[3]

-

A fixed concentration of radioligand, typically [¹²⁵I]-urotensin-II ([¹²⁵I]-hU-II).[3]

-

A range of concentrations of the unlabeled test compound (e.g., this compound).

-

Prepared cell membranes containing the GPR14 receptor.

-

-

The plate is incubated for a specific time (e.g., 2 hours) at a controlled temperature to reach equilibrium.[4]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 10 µM human U-II).[3]

3. Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a blocking agent like polyethyleneimine (PEI).[4]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPR14 Signaling Pathways

Activation of the GPR14 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. GPR14 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] Downstream of these initial events, other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and RhoA/Rho-kinase (ROCK) pathways, can also be activated.[5][6]

This guide provides a foundational understanding of the interaction between this compound and the GPR14 receptor. For further details, consulting the primary literature is recommended.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of AC-7954 Enantiomers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-7954 is a potent and selective non-peptide agonist of the urotensin-II (UT) receptor. As a chiral molecule, this compound exists as two enantiomers, R-(+)-AC-7954 and S-(-)-AC-7954. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on the potential differential activities of its enantiomers. Due to the limited publicly available data on the separated enantiomers, this paper will also extrapolate from the activity of the racemic mixture and provide the necessary theoretical and methodological framework for their individual characterization.

Core Concepts: Chirality in Drug Action

The differential biological activity between enantiomers arises from their distinct three-dimensional arrangements, which leads to stereospecific interactions with chiral biological targets such as receptors and enzymes. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. Therefore, the characterization of individual enantiomers is a critical step in drug development.

Biological Target: The Urotensin-II Receptor

This compound exerts its biological effects through the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II is the most potent endogenous vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and neurological disorders. The UT receptor is a promising therapeutic target for a range of diseases.

Quantitative Data on this compound

Table 1: Biological Activity of Racemic (±)-AC-7954

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | Urotensin-II (UT) | 300 nM | MedchemExpress |

| pEC50 | Human | Urotensin-II (UT) | 6.5 | Tocris Bioscience |

| pEC50 | Rat | Urotensin-II (UT) | 6.7 | Tocris Bioscience |

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50. Higher pEC50 values indicate higher potency.

Experimental Protocols

The characterization of the biological activity of this compound enantiomers would involve a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that are likely to be employed.

Urotensin-II Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the UT receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat UT receptor (e.g., CHO-K1 or HEK293 cells). The cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.

-

Radioligand Binding: A radiolabeled ligand for the UT receptor (e.g., [125I]-Urotensin-II) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled this compound enantiomers.

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy of each this compound enantiomer in activating the UT receptor.

Methodology:

-

Cell Culture: Cells expressing the UT receptor are cultured in a 96-well plate.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the this compound enantiomers are added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). Activation of the Gq-coupled UT receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 and maximal response (Emax) are calculated.

Signaling Pathways and Visualizations

Activation of the urotensin-II receptor by an agonist like this compound initiates a downstream signaling cascade. The primary pathway involves the coupling to the Gq/11 family of G proteins.

Caption: Urotensin-II Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for characterizing the enantiomers of this compound.

Caption: Experimental Workflow for this compound Enantiomer Characterization.

Conclusion

While the racemic mixture of this compound is a known potent agonist of the urotensin-II receptor, a comprehensive understanding of its therapeutic potential requires the characterization of its individual enantiomers. The experimental protocols and signaling pathway information provided in this whitepaper offer a framework for researchers and drug development professionals to investigate the stereoselective pharmacology of this compound. Future studies focusing on the synthesis, separation, and biological evaluation of the R-(+)- and S-(-)-enantiomers are crucial to fully elucidate the structure-activity relationship and to identify the eutomer responsible for the desired therapeutic effects. This knowledge will be instrumental in the development of a potentially more potent and safer single-enantiomer drug.

AC-7954: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

AC-7954 is a potent and selective non-peptide agonist of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in a variety of physiological processes. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, presenting key data in a structured format to support research and development activities.

Core Chemical Properties

This compound, also known by its chemical name (±)-3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride, possesses the following fundamental chemical properties:

| Property | Value |

| Molecular Formula | C₁₉H₂₀ClNO₂ · HCl |

| Molecular Weight | 366.28 g/mol [1] |

| CAS Number | 477313-09-0 |

| Purity | ≥98% (as determined by HPLC) |

Table 1: Core Chemical Properties of this compound.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. The known solubility of this compound is summarized below.

| Solvent | Solubility (at 25°C) |

| Water | ~28 mg/mL |

Table 2: Solubility of this compound.

Quantitative solubility data for this compound in other common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are not currently publicly available. Researchers are advised to determine these values empirically based on their specific experimental needs.

Experimental Protocols

The determination of aqueous solubility, as cited above, is typically performed using the shake-flask method, which is considered a gold standard for its accuracy.

General Shake-Flask Solubility Protocol:

-

Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the compound to a known volume of water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for accurate quantification.

-

Reporting: The solubility is reported in mg/mL or mol/L at the specified temperature.

Workflow for determining the equilibrium solubility of a compound.

Signaling Pathway of the Urotensin-II Receptor

As an agonist, this compound activates the urotensin-II receptor, which is a Gq-protein coupled receptor. The activation of this receptor initiates a well-defined intracellular signaling cascade.[2][3][4][5]

-

Ligand Binding: this compound binds to and activates the urotensin-II receptor on the cell surface.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, leading to its activation and dissociation from the beta-gamma subunits.

-

Phospholipase C Activation: The activated Gq alpha subunit then stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Protein Kinase C Activation: The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.[3]

Simplified signaling pathway of the Gq-coupled urotensin-II receptor.

References

- 1. (+/-)-AC 7954 Hydrochloride | C19H21Cl2NO2 | CID 9907171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 4. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

AC-7954: A Non-Peptide Urotensin-II Receptor Agonist for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AC-7954 is a non-peptide agonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of cardiovascular functions. As a selective pharmacological tool, this compound allows for the investigation of the physiological and pathophysiological roles of the urotensin system in the cardiovascular system. This document provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in cardiovascular research.

Mechanism of Action and Cardiovascular Relevance

This compound mimics the action of the endogenous peptide urotensin-II, which is recognized as one of the most potent vasoconstrictors identified to date. The UT receptor is expressed in various cardiovascular tissues, including vascular smooth muscle cells, endothelial cells, and cardiomyocytes. Activation of the UT receptor by agonists like this compound initiates a cascade of intracellular signaling events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).

The downstream consequences of UT receptor activation are multifaceted and context-dependent, including:

-

Vasoconstriction: Increased intracellular calcium in vascular smooth muscle cells leads to contraction and narrowing of blood vessels, which can elevate blood pressure.

-

Vasodilation: In certain vascular beds, UT receptor activation on endothelial cells can stimulate the release of vasodilatory factors like nitric oxide (NO).

-

Cardiac Hypertrophy and Fibrosis: Chronic activation of the urotensin system has been linked to maladaptive cardiac remodeling, including the growth of cardiomyocytes (hypertrophy) and the deposition of extracellular matrix proteins (fibrosis), which are hallmarks of heart failure. The signaling pathways involved in these processes include mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, as well as Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Given its role in these fundamental cardiovascular processes, the urotensin system, and by extension pharmacological tools like this compound, are of significant interest in the study of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, providing a basis for its application in experimental settings.

| Parameter | Species | Receptor | Value | Reference |

| pEC50 | Human | Urotensin-II Receptor | 6.5 | [1] |

| pEC50 | Rat | Urotensin-II Receptor | 6.7 | [1] |

| EC50 | Human | Urotensin-II Receptor | 300 nM | [2] |

Note on pEC50 and EC50: The pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and application of UT receptor agonists like this compound are provided below.

Urotensin-II Receptor Binding Assay

This protocol is designed to determine the binding affinity of a compound for the UT receptor.

-

Materials:

-

HEK293 cells stably expressing the human or rat urotensin-II receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Phosphate-buffered saline (PBS).

-

Membrane preparation buffer (e.g., 5 mM HEPES, 1 mM EDTA, with protease inhibitors).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Radioligand: [125I]-Urotensin-II.

-

Non-labeled competitor (this compound or unlabeled urotensin-II).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells expressing the UT receptor to ~80-90% confluency.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension and resuspend the pellet in membrane preparation buffer.

-

Homogenize the cells and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [125I]-Urotensin-II to each well.

-

Add increasing concentrations of the competitor compound (this compound).

-

For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled urotensin-II.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (binding affinity) using the Cheng-Prusoff equation.[3]

-

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the UT receptor and induce an increase in intracellular calcium.

-

Materials:

-

HEK293 cells stably expressing the human or rat urotensin-II receptor.

-

Cell culture medium.

-

Black-walled, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound or other test compounds.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

-

-

Procedure:

-

Cell Plating:

-

Seed the HEK293-UT receptor cells into 96-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

-

-

Assay:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for each well.

-

Use the automated injector to add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each concentration of the compound.

-

Plot the fluorescence response against the logarithm of the compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

-

In Vivo Model of Hypertension: Spontaneously Hypertensive Rat (SHR)

The SHR is a widely used genetic model of hypertension that exhibits an overactive urotensin system.

-

Animals:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

-

Procedure:

-

Animal Preparation:

-

Anesthetize the rats and implant telemetry devices for continuous blood pressure and heart rate monitoring, or use tail-cuff plethysmography for intermittent measurements.

-

Allow the animals to recover from surgery.

-

-

Drug Administration:

-

Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection, or continuous infusion via an osmotic minipump).

-

Include a vehicle-treated control group.

-

-

Cardiovascular Monitoring:

-

Continuously or intermittently record blood pressure and heart rate before, during, and after drug administration.

-

-

Data Analysis:

-

Analyze the changes in blood pressure and heart rate in response to this compound compared to the vehicle control.

-

-

Assessment of Cardiac Hypertrophy

This protocol outlines methods to assess changes in heart size and cellular dimensions following chronic treatment with a UT receptor agonist.

-

Procedure:

-

Chronic Treatment:

-

Treat animals (e.g., SHRs or a surgically induced model of cardiac overload) with this compound or vehicle for an extended period (e.g., several weeks).

-

-

Echocardiography (In Vivo Assessment):

-

Post-Mortem Analysis (Ex Vivo Assessment):

-

At the end of the treatment period, euthanize the animals and excise the hearts.

-

Measure the heart weight and normalize it to body weight to determine the heart weight to body weight ratio, a gross indicator of hypertrophy.

-

Fix the hearts in formalin and embed them in paraffin (B1166041) for histological analysis.

-

Stain heart sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cell size or with stains for collagen (e.g., Masson's trichrome or Picrosirius red) to assess fibrosis.

-

Perform immunohistochemistry for molecular markers of hypertrophy (e.g., β-myosin heavy chain).

-

-

Data Analysis:

-

Compare the echocardiographic parameters, heart weight to body weight ratio, cardiomyocyte cross-sectional area, and degree of fibrosis between the this compound treated and control groups.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Conclusion

This compound serves as a valuable research tool for elucidating the complex role of the urotensin-II system in cardiovascular health and disease. Its non-peptide nature and agonistic activity at the UT receptor enable detailed investigations into the signaling pathways and physiological consequences of urotensin-II signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cardiovascular studies, ultimately contributing to a better understanding of cardiovascular pathophysiology and the development of novel therapeutic strategies.

References

- 1. (±)-AC 7954 hydrochloride | CAS 477313-09-0 | Tocris Bioscience [tocris.com]

- 2. abmole.com [abmole.com]

- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrocardiographic Characterization of Cardiac Hypertrophy in Mice that Overexpress the ErbB2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AC-7954

Compound Name: AC-7954

Introduction

Information regarding the specific in vitro cell-based assay protocols, mechanism of action, and signaling pathways for a compound designated "this compound" is not available in the public domain. Extensive searches have yielded no specific data related to this compound.

The following sections provide a generalized framework and example protocols for in vitro cell-based assays that are commonly employed in drug discovery and development. These are intended to serve as a template and would require specific adaptation based on the known or hypothesized target and mechanism of action of this compound.

Hypothetical Target: Plasminogen Activator Inhibitor-1 (PAI-1)

PAI-1 Signaling Pathway

Experimental Protocols

PAI-1 Activity Assay (Cell-Free)

Materials:

-

Recombinant human u-PA or t-PA

-

Chromogenic substrate for u-PA/t-PA (e.g., S-2444)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 0.01% Tween-20)

-

This compound compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Add u-PA or t-PA to each well and incubate for 10 minutes at 37°C.

-

Add the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

Cell-Based PAI-1 Inhibition Assay

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

This compound compound

-

Conditioned medium collection buffer (e.g., serum-free medium)

-

96-well cell culture plates

Protocol:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Treat the cells with serial dilutions of this compound or vehicle control for 1 hour.

-

Collect the conditioned medium from each well.

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

| Compound | IC50 (nM) |

| This compound | 15.2 |

| Control Inhibitor | 25.8 |

| Compound | IC50 (nM) |

| This compound | 45.7 |

| Control Inhibitor | 88.1 |

Conclusion

References

Application Notes and Protocols for AC-7954 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-7954 is a potent and selective non-peptide agonist of the urotensin-II receptor (UTR), also known as GPR14.[1] Urotensin-II (UII) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[2][3] The UII/UTR system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and fibrosis.[4][5][6] These characteristics make this compound a valuable tool for investigating the therapeutic potential of targeting the urotensinergic system in various disease models.

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo animal models, focusing on its pro-inflammatory and cardiovascular effects.

Mechanism of Action and Signaling Pathway

This compound mimics the action of endogenous urotensin-II by binding to and activating the UTR, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by UTR activation involves the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction (vasoconstriction) and the activation of pro-inflammatory pathways.[1][2][4]

Urotensin-II Receptor Signaling Pathway

Caption: Urotensin-II Receptor Signaling Pathway activated by this compound.

Data Presentation

Quantitative data from in vivo studies using this compound should be summarized in clear and structured tables to facilitate comparison between experimental groups. Below are template tables for presenting efficacy, pharmacokinetic, and toxicity data.

Table 1: Efficacy of this compound in an Animal Model of [Specify Disease]

| Treatment Group | Dose (mg/kg) | Route of Administration | n | Primary Efficacy Endpoint (Mean ± SEM) | % Change vs. Vehicle | p-value |

| Vehicle Control | - | i.p. | 10 | [Specify Units] | - | - |

| This compound | 0.1 | i.p. | 10 | [Specify Units] | [Calculate] | [Calculate] |

| This compound | 1 | i.p. | 10 | [Specify Units] | [Calculate] | [Calculate] |

| This compound | 10 | i.p. | 10 | [Specify Units] | [Calculate] | [Calculate] |

| Positive Control | [Specify] | [Specify] | 10 | [Specify Units] | [Calculate] | [Calculate] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) |

| This compound | Intravenous | 1 | [Data] | [Data] | [Data] | [Data] |

| This compound | Intraperitoneal | 5 | [Data] | [Data] | [Data] | [Data] |

| This compound | Oral | 10 | [Data] | [Data] | [Data] | [Data] |

Table 3: Summary of Toxicity Findings for this compound in a 14-Day Rat Study

| Treatment Group | Dose (mg/kg/day) | Clinical Observations | Change in Body Weight (%) | Key Histopathological Findings |

| Vehicle Control | 0 | None | [Data] | No significant findings |

| This compound | 1 | [Describe] | [Data] | [Describe] |

| This compound | 5 | [Describe] | [Data] | [Describe] |

| This compound | 20 | [Describe] | [Data] | [Describe] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments to characterize the biological effects of this compound. These protocols are based on established methodologies for studying UII receptor agonists and should be adapted to specific research questions.

Protocol 1: Evaluation of this compound in a Rat Model of Carrageenan-Induced Paw Edema (Inflammation)

This protocol is adapted from studies investigating the role of the urotensinergic system in inflammation.

Objective: To assess the pro-inflammatory effects of this compound in an acute inflammation model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., sterile saline, DMSO/saline mixture)

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Plethysmometer

-

Calipers

Procedure:

-

Animal Acclimation: Acclimate rats for at least 7 days prior to the experiment with free access to food and water.

-

Grouping: Randomly assign animals to treatment groups (n=8-10 per group), for example:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose, e.g., 0.1 mg/kg, i.p.)

-

Group 3: this compound (medium dose, e.g., 1 mg/kg, i.p.)

-

Group 4: this compound (high dose, e.g., 10 mg/kg, i.p.)

-

-

Baseline Measurement: Measure the paw volume of the right hind paw of each rat using a plethysmometer before any injections.

-

This compound Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.

-

Induction of Inflammation: 30 minutes after this compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test).

Experimental Workflow for Carrageenan-Induced Paw Edema Model

Caption: Workflow for the carrageenan-induced paw edema experiment.

Protocol 2: Evaluation of the Cardiovascular Effects of this compound in Anesthetized Rats

Objective: To determine the effects of this compound on systemic hemodynamics, including blood pressure and heart rate.

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

This compound

-

Vehicle

-

Anesthetic (e.g., sodium pentobarbital (B6593769) or isoflurane)

-

Pressure transducer and data acquisition system

-

Catheters (for cannulation of the carotid artery and jugular vein)

-

Heparinized saline

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment. Cannulate the right carotid artery for blood pressure measurement and the left jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.

-

Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes.

-

This compound Administration: Administer this compound intravenously (i.v.) as a bolus injection or a continuous infusion at increasing doses (e.g., 0.1, 1, 10 µg/kg). Administer an equivalent volume of vehicle as a control.

-

Hemodynamic Monitoring: Continuously record MAP and HR throughout the experiment and for at least 60 minutes after the final dose.

-

Data Analysis: Calculate the change in MAP and HR from baseline at each dose of this compound. Analyze the dose-response relationship using appropriate statistical methods.

Protocol 3: Preliminary Pharmacokinetic Profiling of this compound in Rats

Objective: To determine the basic pharmacokinetic profile of this compound following a single administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins

-

This compound

-

Vehicle

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-